(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
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Overview
Description
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes an amino group, a hydroxyethyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3-hydroxybenzoate and (S)-1-amino-2-propanol.
Esterification: The first step involves the esterification of methyl 3-hydroxybenzoate with (S)-1-amino-2-propanol in the presence of a suitable catalyst, such as sulfuric acid, to form the desired ester.
Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Catalysis: Industrial catalysts are employed to enhance the reaction rate and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the substituent used.
Scientific Research Applications
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects, such as anti-inflammatory or analgesic responses.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride: Similar structure but with a nitrile group instead of a benzoate ester.
Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJKZSHJUALNL-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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